molecular formula C18H21BO2 B2721628 Biphenyl-2-boronic acid pinacol ester CAS No. 914675-52-8

Biphenyl-2-boronic acid pinacol ester

Cat. No.: B2721628
CAS No.: 914675-52-8
M. Wt: 280.17
InChI Key: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
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Description

Biphenyl-2-boronic acid pinacol ester is a boronic ester widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, making this compound an essential reagent in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form biphenyl-2-boronic acid or other oxidized derivatives.

    Hydrolysis: In aqueous conditions, this compound can hydrolyze to form biphenyl-2-boronic acid and pinacol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

    Water: Used in hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Biphenyl-2-boronic Acid: Formed through hydrolysis or oxidation.

Scientific Research Applications

Biphenyl-2-boronic acid pinacol ester has numerous applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Medicinal Chemistry: Employed in the development of drug candidates through the formation of biaryl structures.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: Investigated for its potential in drug delivery systems and as a building block for biologically active molecules.

Comparison with Similar Compounds

Biphenyl-2-boronic acid pinacol ester can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a single phenyl group.

    2,2’-Bithiophene-5-boronic Acid Pinacol Ester: Contains a bithiophene moiety instead of a biphenyl group.

    4,4’-Difluorothis compound: Contains fluorine substituents on the biphenyl ring.

Uniqueness

This compound is unique due to its biphenyl structure, which provides specific electronic and steric properties that can influence the outcome of coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with precise structural requirements.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWQEUBHZKNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914675-52-8
Record name 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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